molecular formula C11H10N2O3 B7883003 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7883003
M. Wt: 218.21 g/mol
InChI Key: UPXDAVWVJDHKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione ( 148320-16-5) is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol [ ]. This pyrimidinedione derivative features a hydroxyphenyl substitution, a structure of significant interest in medicinal and agrochemical research. Key predicted physical properties include a density of 1.360±0.06 g/cm³ and a pKa of 9.26±0.40, which are valuable parameters for solubility and reactivity studies [ ]. The compound's structure is characterized by a SMILES string of Cc1cc(=O)[nH]c(=O)n1-c1ccccc1O [ ]. Compounds based on the pyrimidinedione scaffold are extensively investigated for their diverse biological activities. Research into structurally similar molecules has revealed their potential as key intermediates in developing active pharmaceutical ingredients, such as Elagolix, a human gonadotropin-releasing hormone receptor antagonist [ ]. Furthermore, the pyrimidinedione core is recognized as a privileged structure in patent literature for developing therapeutics against cardiac conditions, including hypertrophic cardiomyopathy and left ventricular hypertrophy [ ]. Beyond pharmaceuticals, pyrimidine derivatives are also explored in material science for applications such as corrosion inhibition for steel, demonstrating the versatility of this heterocyclic system [ ]. This combination of properties makes this compound a valuable building block for researchers in drug discovery, agrochemical development, and materials science. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXDAVWVJDHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Hydroxybenzaldehyde with 6-Methyluracil

Reagents :

  • 2-Hydroxybenzaldehyde

  • 6-Methyluracil

  • Acetic anhydride

  • Sulfuric acid (catalytic)

Procedure :

  • 2-Hydroxybenzaldehyde reacts with 6-methyluracil in acetic anhydride under acidic conditions (H₂SO₄) at 80–90°C for 4–6 hours.

  • The reaction proceeds via nucleophilic addition-elimination, forming the hydroxyphenyl-pyrimidine scaffold.

  • Purification via recrystallization (ethanol/water) yields the product as a yellow crystalline solid.

Key Data :

  • Yield : 65–72%

  • Melting Point : 240–242°C

Cyclization of Malonic Ester with Acetic Acid Derivatives

Reagents :

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure :

  • Ethyl acetoacetate and acetamidine hydrochloride are condensed in methanol with NaOMe as a base.

  • The mixture is refluxed at 50°C for 2 hours, followed by 24-hour stirring at room temperature.

  • Acidic workup (HCl) precipitates the product, which is filtered and dried.

Key Data :

  • Yield : 55–60%

  • Purity : >95% (HPLC)

Reduction of 1-(2-Hydroxyphenyl)-6-Methyluracil

Reagents :

  • 1-(2-Hydroxyphenyl)-6-methyluracil

  • Sodium borohydride (NaBH₄)

  • Ethanol

Procedure :

  • The uracil derivative is reduced with NaBH₄ in ethanol at 25°C for 6 hours.

  • The reaction selectively reduces the carbonyl group at position 4, forming the dione structure.

  • The product is isolated via solvent evaporation and column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

  • Yield : 50–58%

  • Selectivity : >90% (no over-reduction observed)

Role of Acid Catalysts

  • H₂SO₄ : Enhances electrophilic aromatic substitution in condensation reactions (e.g., method 2.1). Higher catalyst ratios (10% v/v) improve yields but may increase side products .

  • Lewis Acids (SnCl₄) : Alternative to H₂SO₄ in anhydrous conditions, yielding comparable results (65–70%) .

Solvent Systems

  • Polar Protic Solvents (Ethanol, Methanol) : Favor nucleophilic reactions but may limit solubility of intermediates.

  • Aprotic Solvents (DMF, DMSO) : Improve reaction rates in cyclization methods but complicate purification .

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Condensation (2.1)High purity, scalableRequires corrosive H₂SO₄65–72%
Cyclization (2.2)Mild conditionsMulti-step, lower yield55–60%
Reduction (2.3)Selective for dione formationRequires chromatography50–58%

Applications and Derivatives

  • Pharmaceutical Intermediate : Used in synthesizing anti-inflammatory and antiviral agents .

  • Energetic Materials : Precursor for 1,1-diamino-2,2-dinitroethylene (FOX-7) .

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The biological activity of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is attributed to its ability to interact with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Its anticancer activity is associated with the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The target compound’s hydroxyphenyl group distinguishes it from analogs with alternative substituents:

  • Electron-Withdrawing Groups :
    • 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 830346-47-9): Features a benzyl group with fluorine and trifluoromethyl substituents, enhancing lipophilicity and steric bulk .
    • 5-Iodopyrimidine-2,4-diones : Substitution at the 5-position with iodine improves antimicrobial activity, likely due to enhanced halogen bonding .
  • Electron-Donating/Alkyl Groups: 1,3-Bis(2-hydroxypropyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Dialkylation at the 1- and 3-positions introduces hydrophilic hydroxypropyl chains, favoring aqueous solubility .
Table 1: Key Structural Features of Selected Analogs
Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 1-(2-Hydroxyphenyl), 6-methyl 246.22 (calc.) Hydrogen-bonding capability
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-Me 1-(2-F-6-CF3-benzyl), 6-Me 302.22 Lipophilic, electron-withdrawing groups
1,3-Bis(2-hydroxypropyl)-6-Me 1,3-(2-hydroxypropyl), 6-Me 284.29 High solubility, dialkylated product
5-Iodo-1-(cyclohexylmethyl)-6-Me 5-I, 1-(cyclohexylmethyl), 6-Me 363.19 Antimicrobial activity

Alkylation Trends

  • Microwave-Assisted Synthesis : Dialkylation of 6-methylpyrimidine-2,4-dione (e.g., compound 13) under microwave (MW) conditions achieved 49% yield, compared to 6% with conventional heating . The target compound’s hydroxyphenyl group may require milder conditions to preserve the hydroxyl functionality.
  • Selectivity : Alkylation at the 1-position often precedes 3-position substitution due to steric and electronic factors . The hydroxyphenyl group in the target compound may hinder further alkylation, unlike dialkylated analogs.

Challenges in Monoalkylation

For 6-methylpyrimidine-2,4-dione, monoalkylated intermediates are rarely isolated; dialkylation dominates under MW conditions .

Physicochemical Properties

Solubility and Stability

  • The hydroxyphenyl group in the target compound likely enhances water solubility via hydrogen bonding, contrasting with lipophilic analogs like 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-Me (stored at room temperature, stable under dry conditions).
  • Melting points for analogs vary widely:
    • 1-(Acridin-9-yl-triazol-4-yl-methyl)-6-Me : High melting point (247–250°C) due to aromatic stacking .
    • 5-Iodo derivatives : Lower solubility but enhanced stability for antimicrobial applications.

Antimicrobial Potential

  • 5-Iodopyrimidine-2,4-diones : Exhibit activity against B. catarrhalis and S. pyogenes (MIC 0.128 mg/mL). The target compound’s hydroxyphenyl group may improve target binding through hydrogen bonding.

Anticancer and Enzyme Inhibition

  • HIV Integrase Inhibitors : Benzyl- and fluorobenzyl-substituted pyrimidines (e.g., compound 9) show promise as enzyme inhibitors. The hydroxyphenyl group’s polarity may optimize binding to hydrophilic active sites.

Biological Activity

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidinedione derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H9_{9}N2_{2}O3_{3}
  • Molecular Weight : 201.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 100-00-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cell lines. For instance, it has been shown to halt the cell cycle at the G1 phase in MCF-7 breast cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines. A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 liver cancer cells, with an IC50_{50} value of approximately 15 µM.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity with an IC50_{50} value of 25 µM, indicating its potential as an antioxidant agent.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelMechanismIC50_{50} (µM)
AnticancerHepG2Apoptosis induction15
MCF-7Cell cycle arrest (G1 phase)Not specified
Anti-inflammatoryMacrophagesCytokine inhibitionNot specified
AntioxidantDPPH AssayRadical scavenging25

Table 2: Comparative Studies on Related Compounds

Compound NameActivity TypeIC50_{50} (µM)
Compound A (Similar Structure)Anticancer20
Compound B (Similar Structure)Anti-inflammatory30
Compound C (Similar Structure)Antioxidant15

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that higher concentrations led to increased apoptosis rates.

Case Study 2: Inflammation Model in Animal Studies

In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of this compound significantly reduced inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

A common approach involves alkylation or benzylation of pyrimidine-2,4-dione precursors. For example:

  • Alkylation : Reacting 6-methylpyrimidine-2,4(1H,3H)-dione with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base .
  • Heterocyclic modifications : Condensation reactions with thioacetamide in acetic acid to introduce thiazole moieties .
  • Crystallization : Single crystals for structural analysis are obtained via slow evaporation from ethanol after recrystallization .

Q. How are structural and purity analyses performed for this compound?

Key methods include:

  • 1H NMR : Characterizes substituents (e.g., methyl, benzyl groups) and confirms regioselectivity. For example, methyl protons appear as singlets at δ ~2.3 ppm, and aromatic protons resonate between δ 6.8–7.5 ppm .
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 350–450) .
  • Chromatography : HPLC or C18 column methods (e.g., 25-min cycle) ensure purity .

Q. What biological activities have been reported for this compound?

Studies highlight:

  • Anticancer : Inhibition of breast, lung, and colon cancer cell lines .
  • Antiviral : Activity against hepatitis C virus (HCV) and HIV .
  • Antibacterial : Efficacy against Gram-positive bacteria, including MRSA .
    Note: Activity varies with substituents; alkyl or fluorobenzyl groups enhance potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of derivatives?

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models:

  • Electronic properties : HOMO-LUMO gaps to assess charge transfer in biological interactions .
  • Thermochemical accuracy : Atomization energies and ionization potentials with <3 kcal/mol deviation from experimental data .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on reaction pathways .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., fluorine, trifluoromethyl) improves metabolic stability and target binding .
  • Case study : 1-(2-Fluoro-6-(trifluoromethyl)benzyl) derivatives show enhanced antibacterial activity due to increased lipophilicity .
  • SAR analysis : Compare IC50 values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .

Q. How can crystallographic data resolve contradictions in molecular conformation?

X-ray diffraction reveals:

  • Dihedral angles : Between the pyrimidine ring and aryl groups (e.g., 62–70° in 1,3-bis(4-methoxybenzyl) derivatives), impacting intermolecular interactions .
  • Hydrogen bonding : Weak C–H···O bonds stabilize crystal packing, which correlates with solubility and bioavailability .

Q. What strategies address discrepancies in reported biological data?

  • Reproducibility checks : Validate assays under controlled conditions (pH, temperature, solvent polarity) .
  • Comparative studies : Test derivatives against the same cell lines (e.g., MCF-7 for breast cancer) using identical protocols .
  • Meta-analysis : Cross-reference NMR and MS data to confirm structural consistency across studies .

Methodological Recommendations

  • Synthetic optimization : Use anhydrous DMF and potassium carbonate for alkylation to minimize side reactions .
  • Data interpretation : Assign NMR peaks using 2D-COSY or HSQC for complex splitting patterns .
  • Computational validation : Pair DFT results with experimental thermochemistry (e.g., DSC for melting points) .

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